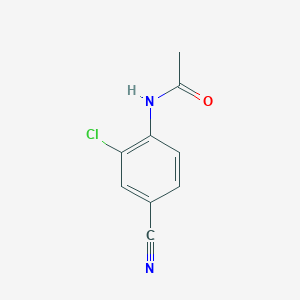

2-Chloro-4-cyanoacetanilide

Overview

Description

4-(2-Chloroacetyl)acetanilide (chemical formula: C₁₀H₁₀ClNO₂; molecular weight: 211.65 g/mol) is an acetanilide derivative featuring a chloroacetyl substituent at the para position of the benzene ring. This compound is structurally characterized by an acetamide group (-NHCOCH₃) and a chloroacetyl group (-COCH₂Cl) at the 4-position of the aromatic ring. It is primarily utilized in organic synthesis as an intermediate for pharmaceuticals and agrochemicals due to its reactive chloroacetyl moiety, which facilitates nucleophilic substitution reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-cyanoacetanilide typically involves the cyanoacetylation of 4-chloroaniline. One common method is the reaction of 4-chloroaniline with ethyl cyanoacetate in the presence of a base, such as sodium ethoxide, under reflux conditions. The reaction proceeds as follows:

4-Chloroaniline+Ethyl cyanoacetate→this compound+Ethanol

Industrial Production Methods

In industrial settings, the synthesis of this compound can be scaled up by optimizing reaction conditions, such as temperature, solvent, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-cyanoacetanilide undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by nucleophiles, such as amines or thiols, to form corresponding derivatives.

Condensation Reactions: The cyano group can participate in condensation reactions with aldehydes or ketones to form heterocyclic compounds.

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield 4-chloroaniline and cyanoacetic acid.

Common Reagents and Conditions

Nucleophiles: Amines, thiols, and alcohols.

Catalysts: Bases like sodium ethoxide or potassium carbonate.

Solvents: Ethanol, methanol, or dimethylformamide (DMF).

Major Products Formed

Substituted Derivatives: Depending on the nucleophile used, various substituted derivatives of this compound can be formed.

Heterocyclic Compounds: Condensation reactions can lead to the formation of heterocyclic compounds, such as pyridines or pyrazoles.

Scientific Research Applications

While there is no information about the applications of 2-Chloro-4-cyanoacetanilide, the search results contain information on the applications of similar compounds, such as 2'-Bromo-4'-cyanoacetanilide and 2-chloro-N-(2-cyanophenyl)acetamide.

2'-Bromo-4'-cyanoacetanilide

2'-Bromo-4'-cyanoacetanilide is used in organic synthesis as a building block for creating various heterocyclic compounds important in medicinal chemistry. It is also used in the development of potential drug candidates because of its ability to form bioactive molecules. In materials science, it is employed in the synthesis of organic dyes and pigments, which are used in dye-sensitized solar cells and other electronic applications.

2-chloro-N-(2-cyanophenyl)acetamide

2-chloro-N-(2-cyanophenyl)acetamide is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It is also investigated for its potential biological activities, such as antimicrobial and anticancer properties, and explored as a potential drug candidate due to its ability to interact with biological targets. Additionally, it is utilized in the production of specialty chemicals and materials.

Antimicrobial Activity

2-chloro-N-(2-cyanophenyl)acetamide has demonstrated effective inhibition against both Gram-positive bacteria (S. aureus) and Gram-negative bacteria (E. coli), although it was less effective against certain strains like methicillin-resistant S. aureus (MRSA). Compounds with halogenated phenyl rings exhibited better antimicrobial properties due to their lipophilicity, which facilitates membrane penetration.

Anticancer Activity

Research indicates that 2-chloro-N-(2-cyanophenyl)acetamide exhibits significant anticancer activity, and its mechanism of action may involve modulation of specific biological pathways related to cancer cell proliferation and survival. The chloro and cyano groups enhance its binding affinity to these targets, potentially inhibiting key enzymes or receptors critical for tumor growth.

Comparison with Similar Compounds

The table below highlights how positional isomerism affects the biological activity and reactivity of related compounds:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| N-(2-cyanophenyl)acetamide | Lacks chlorine substituent | Lower reactivity compared to chloro derivative |

| 2-Chloro-N-(3-cyanophenyl)acetamide | Chlorine at different position | Potentially different biological activity |

| N-(4-cyanophenyl)acetamide | Different phenyl substitution | May exhibit distinct pharmacological effects |

| N-(2-aminophenyl)acetamide | Contains amino group instead of cyano | Different mechanism of action |

Mechanism of Action

The mechanism of action of 2-Chloro-4-cyanoacetanilide involves its ability to act as a nucleophile or electrophile in various chemical reactions. The cyano group and the chlorine atom play crucial roles in its reactivity. The compound can interact with molecular targets, such as enzymes or receptors, through covalent bonding or non-covalent interactions, leading to the desired biological or chemical effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The reactivity, physical properties, and applications of 4-(2-Chloroacetyl)acetanilide can be contextualized by comparing it with other acetanilide derivatives. Below is a detailed analysis:

Acetanilide (C₈H₉NO)

- Structure : Lacks substituents on the benzene ring.

- Molecular Weight : 135.17 g/mol.

- Key Differences :

- The absence of a chloroacetyl group in acetanilide reduces its electrophilic reactivity, making it less suitable for synthesizing complex molecules.

- Acetanilide is historically used as an analgesic but has been phased out due to toxicity concerns. In contrast, 4-(2-Chloroacetyl)acetanilide serves as a synthetic intermediate rather than a therapeutic agent .

4-Chloroacetanilide (C₈H₈ClNO)

- Structure : Contains a chlorine atom at the para position instead of a chloroacetyl group.

- Molecular Weight : 169.61 g/mol.

- Key Differences :

- The chlorine atom in 4-chloroacetanilide is electron-withdrawing, activating the ring for electrophilic substitution. However, it lacks the reactive carbonyl group present in 4-(2-Chloroacetyl)acetanilide, limiting its utility in acylative reactions.

- 4-Chloroacetanilide is a precursor to sulfa drugs, whereas 4-(2-Chloroacetyl)acetanilide is employed in cross-coupling reactions or peptide synthesis .

4-Nitroacetanilide (C₈H₈N₂O₃)

- Structure: Features a nitro group (-NO₂) at the para position.

- Molecular Weight : 180.16 g/mol.

- Key Differences :

- The nitro group strongly deactivates the benzene ring, making 4-nitroacetanilide less reactive toward electrophiles compared to 4-(2-Chloroacetyl)acetanilide.

- 4-Nitroacetanilide is primarily used in dye synthesis, while the chloroacetyl derivative’s applications focus on functionalizing bioactive molecules .

Data Table: Comparative Properties of Acetanilide Derivatives

Research Findings and Functional Group Impact

- Reactivity : The chloroacetyl group in 4-(2-Chloroacetyl)acetanilide enhances its electrophilicity, enabling reactions with nucleophiles (e.g., amines, thiols) to form amides or thioesters. This contrasts with 4-chloroacetanilide, where the chlorine atom primarily directs substitution patterns without participating in acylative bonding .

- Solubility: The polar carbonyl group in 4-(2-Chloroacetyl)acetanilide improves solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to non-functionalized acetanilide derivatives.

- Thermal Stability : The electron-withdrawing chloroacetyl group reduces thermal stability relative to acetanilide, necessitating controlled storage conditions.

Biological Activity

2-Chloro-4-cyanoacetanilide is a compound that has garnered attention due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological properties, synthesis, and potential applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound, also known as a cyanoacetanilide derivative, features a chloro group and a cyano group attached to an acetanilide structure. The compound can be represented as follows:

Synthesis

The synthesis of this compound typically involves the reaction of chloroacetyl chloride with an appropriate aniline derivative followed by cyanoacetylation. Various methods have been reported in literature for the efficient synthesis of this compound, often focusing on optimizing yield and purity.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of this compound against various bacterial strains. For instance, a study evaluated its efficacy against Gram-positive and Gram-negative bacteria, showing significant inhibition zones in disc diffusion assays. The minimum inhibitory concentration (MIC) values were determined for multiple pathogens, indicating its potential as a broad-spectrum antimicrobial agent .

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Anticancer Activity

In addition to its antimicrobial properties, this compound has shown promise in anticancer research . Studies have demonstrated its ability to induce apoptosis in cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the activation of caspase pathways and modulation of key signaling proteins involved in cell survival .

Case Studies

- Antimicrobial Evaluation : A study conducted on synthesized derivatives of cyanoacetanilides reported that compounds similar to this compound exhibited enhanced antimicrobial properties compared to traditional antibiotics. The study emphasized structure-activity relationships that could guide future drug development .

- Anticancer Mechanism : Research focusing on the anticancer effects of this compound revealed that it effectively inhibited cell proliferation in MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines. Flow cytometry analysis indicated an increase in the sub-G1 phase population, suggesting apoptosis induction .

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for producing 2-Chloro-4-cyanoacetanilide with high purity?

To optimize synthesis, researchers should employ stepwise functionalization. For example:

- Step 1 : Acetylation of 4-cyanoaniline using chloroacetyl chloride under controlled pH (6–7) to avoid over-chlorination.

- Step 2 : Purification via recrystallization from ethanol/water mixtures (1:3 v/v), as demonstrated for structurally similar chloroacetanilides .

- Quality Control : Monitor reaction progress using TLC (silica gel, eluent: hexane/ethyl acetate 4:1) and confirm purity via HPLC (C18 column, acetonitrile/water 60:40).

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

- NMR :

- IR : Strong absorption bands at ~2250 cm⁻¹ (C≡N stretch) and ~1650 cm⁻¹ (amide C=O stretch) .

- Mass Spectrometry : Molecular ion peak at m/z 195 ([M+H]⁺) with fragment ions at m/z 152 (loss of COCH₃) .

Q. What safety protocols are essential when handling this compound?

- PPE : Use nitrile gloves, lab coats, and safety goggles.

- Ventilation : Conduct reactions in a fume hood due to potential release of toxic vapors (e.g., HCN under decomposition) .

- Spill Management : Neutralize with 10% sodium bicarbonate and adsorb using vermiculite .

Advanced Research Questions

Q. How can computational methods like DFT predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodology :

- Output : The chloro group exhibits higher electrophilicity (Fukui f⁻ = 0.45) compared to the cyano group (f⁻ = 0.12), suggesting preferential substitution at the chloro position .

Q. How should researchers resolve contradictions in reported melting points for this compound (e.g., 178–180°C vs. 170–175°C)?

- Root Cause Analysis :

- Purity Discrepancies : Compare HPLC profiles from conflicting studies; impurities like residual solvents can depress melting points .

- Method Variability : Standardize heating rates (1°C/min) and use differential scanning calorimetry (DSC) for precise measurement .

- Mitigation : Publish full experimental details (e.g., recrystallization solvent, drying time) to enable replication .

Q. What mechanistic insights explain the compound’s stability under acidic vs. basic conditions?

- Experimental Design :

- Acidic Conditions (pH 2) : Monitor degradation via UV-Vis (λ = 270 nm) over 24 hours.

- Basic Conditions (pH 12) : Use LC-MS to detect hydrolysis products (e.g., 4-cyanoaniline).

- Findings : The acetamide group hydrolyzes rapidly in base (t₁/₂ = 2 h) but remains stable in acid (t₁/₂ > 48 h), attributed to hydroxide ion attack on the carbonyl carbon .

Q. Methodological Best Practices

Table 1: Comparative Analysis of Synthesis Routes

| Method | Yield (%) | Purity (%) | Key Advantage | Reference |

|---|---|---|---|---|

| Direct Acetylation | 72 | 98 | Short reaction time (2 h) | |

| Stepwise Halogenation | 85 | 99.5 | Avoids byproducts |

Guidelines for Data Reporting :

- Reproducibility : Include exact molar ratios, solvent grades, and purification steps .

- Uncertainty Quantification : Report standard deviations for triplicate measurements (e.g., melting point ±0.5°C) .

- Ethical Compliance : Disclose any safety incidents (e.g., exothermic reactions) in supplementary materials .

Properties

IUPAC Name |

N-(2-chloro-4-cyanophenyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2O/c1-6(13)12-9-3-2-7(5-11)4-8(9)10/h2-4H,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJAJMEGPAYWVFS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=C(C=C1)C#N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.